2-Bornanone, 3-hydroxy-, exo-
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Overview
Description
2-Bornanone, 3-hydroxy-, exo- is a chemical compound with the molecular formula C10H16O2. It is a derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanone, 3-hydroxy-, exo- typically involves the oxidation of camphor. One common method is the use of a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system for the highly selective aerobic oxidation of 2-norbornanol . This method provides high atom efficiency and yield under mild conditions.
Industrial Production Methods
Industrial production of 2-Bornanone, 3-hydroxy-, exo- often involves the hydration of norbornene followed by oxidation. The hydration process can be catalyzed by acids, zeolites, or transition-metal complexes . The subsequent oxidation step can be performed using various oxidizing agents, including palladium chloride and copper chloride .
Chemical Reactions Analysis
Types of Reactions
2-Bornanone, 3-hydroxy-, exo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: Various substitution reactions can occur, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include palladium chloride and copper chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 2-Bornanone, 3-hydroxy-, exo-, as well as functionalized derivatives resulting from substitution reactions.
Scientific Research Applications
2-Bornanone, 3-hydroxy-, exo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism of action of 2-Bornanone, 3-hydroxy-, exo- involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Camphor: A closely related compound with a similar structure.
2-Norbornanone: Another derivative of camphor with different functional groups.
Bicyclo[2.2.1]heptan-2-one: A compound with a similar bicyclic structure
Uniqueness
2-Bornanone, 3-hydroxy-, exo- is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
28357-11-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1 |
InChI Key |
AXMKZEOEXSKFJI-XSSZXYGBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Origin of Product |
United States |
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